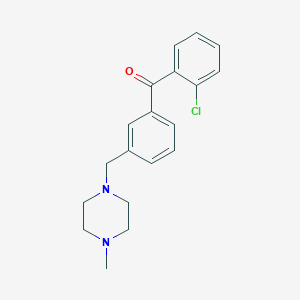

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYCESLMSMJWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643436 | |

| Record name | (2-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-95-9 | |

| Record name | Methanone, (2-chlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Benzophenone Core with 2-Chloro Substitution

The synthesis of 2-chloro-substituted benzophenones is a critical initial step. According to patent CN106397156A, 2-chloro-benzophenone can be prepared via a Friedel-Crafts acylation reaction:

- Reactants: Benzene and 2-chloro-benzoyl chloride

- Catalyst: Zinc chloride (ZnCl₂)

- Solvent: Dichloromethane (environmentally friendly compared to other solvents)

- Conditions: Temperature controlled between -20°C and 15°C under nitrogen atmosphere

- Process: Benzene is slowly added to a mixture of 2-chloro-benzoyl chloride, ZnCl₂, and dichloromethane while maintaining low temperature. After completion, the reaction mixture is treated with dilute hydrochloric acid, extracted, washed, dried, and crystallized to yield 2-chloro-benzophenone with high purity (99.5%) and yield (94%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzene + 2-chloro-benzoyl chloride + ZnCl₂ in CH₂Cl₂ | Friedel-Crafts acylation at -20 to 15°C |

| 2 | Acid work-up with HCl (0.5 M) | Quenching and purification |

| 3 | Extraction, washing, drying | Removal of impurities |

| 4 | Crystallization in ethyl acetate/petroleum ether | Pure 2-chloro-benzophenone (Yield 94%, Purity 99.5%) |

Introduction of the 4-Methylpiperazinomethyl Group

The attachment of the 4-methylpiperazinomethyl substituent onto the benzophenone core is typically achieved by nucleophilic substitution or reductive amination on a benzophenone derivative bearing a suitable leaving group or reactive functionality at the 3' position.

-

- Functionalize the benzophenone at the 3' position with a formyl or halomethyl group (e.g., chloromethyl).

- React this intermediate with 4-methylpiperazine via nucleophilic substitution or reductive amination.

-

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base such as potassium carbonate or sodium hydride may be used to facilitate substitution.

- Temperature control (room temperature to reflux) depending on reactivity.

-

- Recrystallization or chromatographic techniques are employed to isolate the final product.

While direct patent or literature data for this exact substitution is limited, analogous benzophenone derivatives with piperazinomethyl groups (e.g., 3-pyrrolidinomethyl-4'-trifluoromethylbenzophenone) have been synthesized using similar strategies involving nucleophilic substitution of halomethylbenzophenones with secondary amines.

Summary Table of Key Preparation Steps

Research Findings and Optimization Considerations

- Reaction time and temperature: The Friedel-Crafts step benefits from low temperature to minimize side reactions and improve selectivity.

- Catalyst choice: Zinc chloride is effective for acylation; alternative Lewis acids (AlCl₃) may be used but with different selectivity and environmental impact.

- Solvent selection: Dichloromethane is preferred for environmental and safety reasons in the acylation step.

- Purification: Crystallization from ethyl acetate and petroleum ether yields high purity products.

- Nucleophilic substitution: Using polar aprotic solvents and bases improves nucleophilicity of 4-methylpiperazine, enhancing substitution efficiency.

- Yield optimization: Controlling stoichiometry, reaction time, and temperature reduces side products and over-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as an antidepressant and anxiolytic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-3'-(4-methylpiperazinomethyl) benzophenone and related analogs:

Substituent Effects on Physicochemical Properties

Halogen Substitutions :

- Chlorine (Cl) and bromine (Br) at the 2- or 4-positions increase molecular weight and lipophilicity (e.g., XLogP3 of 3.7 for the 4-Cl,2-F analog ). Bromine’s larger atomic radius enhances halogen bonding, critical for receptor binding .

- Fluorine (F) at the 2- or 3-position reduces metabolic degradation due to its electron-withdrawing nature, improving bioavailability .

- Piperazine Modifications: The 4-methylpiperazinomethyl group at the 3'- or 4'-position introduces basicity (pKa ~7.5–8.5), enhancing water solubility at physiological pH. This group is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

- Functional Group Variations: Ethylenedioxy (dihydrobenzodioxin) substituents, as in 2-chloro-3',4'-(ethylenedioxy) benzophenone, significantly alter polarity and photostability, making them suitable for UV-absorbing applications .

Research Findings and Implications

- Structural Misassignment Risks: Liang and Wang (2018) and Xu and Tan (2020) highlighted the risk of misassigning benzophenone structures due to overlapping spectral data. Synthetic validation is critical to confirm substituent positions and avoid misinterpretation .

Design Strategies :

- Introducing electron-withdrawing groups (e.g., Cl, F, CN) improves receptor affinity, while bulky substituents (e.g., 3,5-diCl) reduce off-target interactions .

Biological Activity

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzophenone backbone with a chloro group and a piperazine moiety, which may influence its biological interactions. The presence of the piperazine ring is significant as it often contributes to the pharmacological properties of compounds, enhancing their ability to interact with biological targets.

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown significant radical scavenging capabilities, which are crucial for mitigating oxidative stress in cells. This activity is often evaluated using assays like DPPH and ABTS radical scavenging tests.

- Tyrosinase Inhibition : Similar to other benzophenone derivatives, this compound may inhibit tyrosinase activity, which is vital in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

- Cytotoxic Effects : Studies have investigated the cytotoxicity of this compound against various cancer cell lines. Understanding its selective toxicity is essential for its development as an anticancer agent.

Case Studies and Experimental Data

- Antioxidant Efficacy :

- Tyrosinase Inhibition :

- Cytotoxicity Assessment :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-3'-(4-methylpiperazinomethyl) benzophenone, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves coupling 3-chloro-substituted benzophenone with 4-methylpiperazine derivatives via nucleophilic substitution. Key intermediates like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) can be synthesized and purified using column chromatography, followed by characterization via melting point analysis (mp 187–190°C) and NMR spectroscopy . For structural validation, compare spectroscopic data with analogs such as 4'-chloro-2-hydroxy-4-methoxybenzophenone (IR spectrum: C=O stretch at ~1650 cm⁻¹, referenced against NIST Standard Reference Database) .

Q. How can researchers optimize chromatographic separation for detecting trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. For enhanced sensitivity, derivatize samples using benzophenone-specific reagents (e.g., dansyl chloride) to improve detection limits to ~10 mg/kg in complex matrices like plant extracts . Cross-validate results with GC-MS using Carbowax 20M columns for volatile derivatives .

Q. What solvent systems are suitable for studying the solvatochromic properties of this benzophenone derivative?

- Methodological Answer : Acetonitrile/water mixtures are ideal for solvatochromism studies due to their polarity gradients. Monitor the ν(C=O) stretch via FTIR; in acetonitrile, this peak splits into subbands under hydrogen-bonding conditions (e.g., with water), revealing solvent interactions . Computational modeling (DFT) can supplement experimental data to assign spectral features .

Advanced Research Questions

Q. How do reaction kinetics differ between benzophenone derivatives and organoaluminum reagents, and what mechanistic insights apply to this compound?

- Methodological Answer : Triisobutylaluminum (TIBA) reduces benzophenones to benzhydrols via a two-step mechanism: (i) rapid coordination to the carbonyl group and (ii) slower hydride transfer. For this compound, track reaction progress using UV spectroscopy (λmax ~260 nm for benzophenone; ~280 nm for benzhydrol). Kinetic studies in diethyl ether show ~62% conversion after 60 hr at 0.45 M TIBA, with steric effects from the 4-methylpiperazine group potentially slowing the reaction .

Q. What are the environmental transformation pathways of this compound under chlorination/chloramination conditions, and how can byproducts be identified?

- Methodological Answer : Simulate water treatment processes by reacting the compound with chlorine/chloramine at pH 7–8. Use LC-QTOF-MS to detect transformation products, focusing on hydroxylation and dealkylation pathways observed in analogs like BP3 (2-hydroxy-4-methoxybenzophenone). Key intermediates may include chlorinated quinones or sulfonic acid derivatives . Compare degradation rates using pseudo-first-order kinetics under varying oxidant concentrations .

Q. How does the 4-methylpiperazine moiety influence biological activity in vitro, and what assays are suitable for evaluating cytotoxicity?

- Methodological Answer : The 4-methylpiperazine group enhances solubility and may modulate receptor binding. Screen cytotoxicity using MTT assays in cancer cell lines (e.g., HepG2 or MCF-7). For mechanistic insights, perform cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining). Reference structurally related compounds like 2-chloro-3-(1H-benzimidazol-2-yl)quinoline derivatives, which induce G2/M arrest .

Q. Can computational methods predict the photochemical reactivity of this compound in hydrogen atom transfer (HAT) reactions?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model HAT processes. Benzophenone derivatives act as triplet-state photosensitizers; calculate excitation energies (S0→T1) and bond dissociation energies (BDEs) for C-H bonds in the 4-methylpiperazine group. Validate predictions with experimental EPR spectroscopy to detect radical intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for benzophenone-aluminum adducts: How should researchers address variability?

- Resolution : Reaction yields (e.g., 62% vs. 97% conversion) depend on stoichiometry, solvent, and reaction time. For reproducibility, standardize conditions: use excess benzophenone (2:1 molar ratio to TIBA) in anhydrous ether under inert atmosphere. Monitor progress via GLC with biphenyl as an internal standard .

Q. Conflicting data on benzophenone degradation pathways in environmental vs. photochemical studies: Which factors dominate?

- Resolution : Environmental degradation (chlorination) favors hydroxylation, while photolysis produces benzophenone radicals. Use LC-MS/MS to distinguish between oxidation (m/z +16 for hydroxylation) and cross-coupling products (dimerization). Control experiments with UV light (λ = 254 nm) vs. chemical oxidants clarify dominant pathways .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.